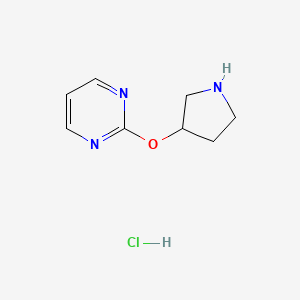

2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride

Description

2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride is a heterocyclic organic compound featuring a pyrimidine ring linked to a pyrrolidine moiety via an ether bond. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a common scaffold in kinase inhibitors and antiviral agents .

Properties

IUPAC Name |

2-pyrrolidin-3-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;/h1,3-4,7,9H,2,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUGCOUIGRWPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.

Attachment to the Pyrimidine Ring: The pyrrolidine ring is then attached to the pyrimidine ring through an oxygen atom. This step often involves the use of a coupling reagent to facilitate the formation of the ether linkage.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine or pyrimidine rings are modified by introducing different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride is characterized by a pyrimidine ring substituted with a pyrrolidine moiety. The hydrochloride salt form enhances its solubility, which is crucial for biological activity. The compound's structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

Neuroscience and Cognitive Disorders

The compound has shown potential as an agonist of neuronal nicotinic receptors, suggesting its utility in treating conditions related to central nervous system dysfunctions, such as Alzheimer's disease and schizophrenia. Its selectivity for specific nicotinic receptor subtypes may allow for effective modulation of neurotransmission with reduced side effects compared to non-selective agents.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may possess anti-inflammatory and analgesic properties. It appears to interact with receptors involved in pain signaling pathways, which could make it a candidate for developing new pain management therapies. Further research is needed to fully elucidate its pharmacological profile.

Cancer Therapeutics

The compound's structural analogs have been explored as inhibitors of various kinases involved in cancer progression. For instance, pyrimidine derivatives have been identified as selective inhibitors of FLT3 kinase, which plays a critical role in hematopoiesis and is often mutated in acute myeloid leukemia (AML). This suggests that similar derivatives of this compound could be developed for targeted cancer therapies .

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound | IC50 (nM) | Selectivity | Reference |

|---|---|---|---|

| 4-Methoxy-6-methyl derivative | 72 | High selectivity over c-KIT | |

| Pyrrolidine analog | 13.9 ± 6.5 | Selective for FLT3 |

Case Study 1: Neurological Effects

In a study evaluating the effects of 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride on cognitive function, researchers found that the compound significantly improved memory retention in animal models of Alzheimer's disease. The study highlighted its potential as a therapeutic agent targeting nicotinic receptors involved in cognitive processes.

Case Study 2: Anti-inflammatory Action

Another investigation focused on the anti-inflammatory properties of the compound, where it was administered to models of acute inflammation. Results indicated a marked reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Nitrogen-Containing Ring

2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

- Structure : Replaces pyrrolidine (5-membered) with piperidine (6-membered).

- Molecular Formula : C₉H₁₄ClN₃O vs. C₈H₁₂ClN₃O (parent compound).

- Molecular Weight : 215.68 g/mol vs. ~217.66 g/mol (calculated for parent).

- Piperidine’s reduced ring strain may improve metabolic stability but reduce conformational flexibility compared to pyrrolidine .

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride

- Structure : Substitutes pyrimidine with pyridine (one nitrogen atom).

- Molecular Formula : C₁₀H₁₄ClN₂O vs. C₈H₁₂ClN₃O.

- Impact: Pyridine’s electron-deficient nature decreases hydrogen-bonding capacity relative to pyrimidine.

Substituent Effects on the Pyrimidine Ring

5-Fluoro-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride

- Structure : Adds a fluorine atom at the 5-position of pyrimidine.

- Molecular Formula : C₈H₁₁ClFN₃O.

- Impact : Fluorine’s electronegativity increases the pyrimidine ring’s electrophilicity, favoring nucleophilic aromatic substitution. Enhances metabolic stability by blocking cytochrome P450 oxidation sites .

(R)-5-Chloro-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride

- Structure : Chlorine substituent at the 5-position; R-configuration at pyrrolidine.

- Molecular Formula : C₈H₁₁Cl₂N₃O.

- Impact : Chlorine’s larger size and polarizability improve van der Waals interactions in hydrophobic binding pockets. Stereochemistry (R-configuration) may confer selectivity for chiral targets .

5-Bromo Derivatives

- Examples : 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine (CAS: 914347-82-3).

- Impact : Bromine’s polarizability enhances halogen bonding, useful in kinase inhibition. Higher molecular weight (e.g., ~276 g/mol) may reduce solubility but improve binding affinity .

Biological Activity

2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 188.64 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidine moiety, which contributes to its biological activity.

The mechanism by which this compound exerts its effects involves interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing central nervous system (CNS) functions and providing therapeutic effects in neurological disorders.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. For instance, pyrrolo[2,3-d]pyrimidine derivatives have demonstrated efficacy against viruses such as Hepatitis A and Herpes Simplex Virus Type 1 (HSV-1) . The antiviral activity is often assessed using plaque reduction assays to quantify the effectiveness against viral replication.

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For example, certain compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. IC50 values for COX-2 inhibition can be as low as 0.04 μmol, indicating strong anti-inflammatory activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Various modifications to the pyrrolidine and pyrimidine rings can enhance potency and selectivity:

| Compound Variant | Modification | Observed Activity |

|---|---|---|

| Base Compound | None | Standard Activity |

| Variant A | Methyl Group on Pyrrolidine | Increased Potency |

| Variant B | Fluorine Substitution on Pyrimidine | Enhanced Selectivity |

The introduction of hydrophobic groups or electron-withdrawing substituents has been shown to improve binding affinity to target enzymes .

Case Studies

- CNS Disorders : A study investigated the effects of pyrimidine derivatives on models of CNS disorders, revealing that compounds similar to this compound significantly reduced symptoms associated with anxiety and depression in animal models .

- Anticancer Activity : Another study evaluated the anticancer properties of related pyrimidines against various cancer cell lines, demonstrating that certain derivatives inhibited cell proliferation and induced apoptosis .

Q & A

Basic Research Questions

Q. What are standard synthetic routes for 2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride, and how is purity validated?

- Synthesis : A common method involves coupling pyrrolidin-3-ol derivatives with halogenated pyrimidines under basic conditions (e.g., NaOH in dichloromethane), followed by HCl salt formation . For example, a similar compound (methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride) was synthesized via nucleophilic substitution, achieving 99% purity after washing and recrystallization .

- Purity Validation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical. HPLC with ≥98% purity thresholds is standard, while NMR confirms structural integrity by verifying pyrrolidine ring protons (δ 2.5–3.5 ppm) and pyrimidine aromatic signals (δ 8.0–9.0 ppm) .

Q. What safety protocols are essential during handling?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential respiratory irritation (evidenced by safety data sheets for structurally related compounds) .

- Emergency Measures : For skin contact, rinse immediately with water; for inhalation, move to fresh air. Avoid aqueous release to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound, and what factors contribute to low yields?

- Key Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency compared to dichloromethane .

- Temperature : Reactions at 60–80°C improve kinetics but may increase side products (e.g., N-alkylation byproducts).

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reactions in biphasic systems .

- Troubleshooting Low Yields :

- Monitor reaction progress via thin-layer chromatography (TLC).

- Purify intermediates (e.g., pyrrolidin-3-ol derivatives) before coupling to reduce impurities .

Q. How do researchers resolve contradictions in reported synthetic conditions (e.g., solvent/base systems)?

- Test both conditions with controlled variables (temperature, molar ratios).

- Compare yields and purity via HPLC. For example, DMF/K₂CO₃ may offer higher yields but require stringent post-reaction washing to remove residual solvent .

Q. What analytical methods are used to study degradation products or impurities?

- Mass Spectrometry (MS) : Identifies degradation fragments (e.g., loss of HCl or pyrrolidine ring opening).

- Accelerated Stability Testing : Expose the compound to heat (40–60°C) and humidity (75% RH) for 4 weeks, then analyze via HPLC-MS. Common impurities include hydrolyzed pyrimidine derivatives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.